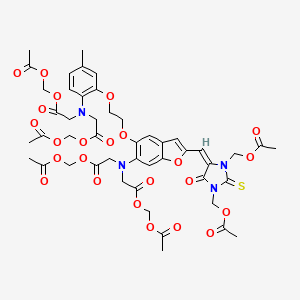
(2R,3R,4R,5R)-(213C)hexane-1,2,3,4,5,6-hexol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Sorbitol-13C: is a stable isotope-labeled compound, specifically a carbon-13 labeled form of D-SorbitolThe carbon-13 labeling makes D-Sorbitol-13C particularly useful in various scientific research applications, including metabolic studies and tracer experiments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of D-Sorbitol-13C typically involves the reduction of D-Glucose-13C. The reduction process can be carried out using catalytic hydrogenation with a catalyst such as Raney nickel or platinum under high pressure and temperature conditions. The reaction is as follows:
D-Glucose-13C+H2→D-Sorbitol-13C
Industrial Production Methods: : Industrial production of D-Sorbitol-13C follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The isotopic purity of the final product is typically around 99 atom % 13C .
Analyse Des Réactions Chimiques
Types of Reactions: : D-Sorbitol-13C undergoes various chemical reactions, including:
Oxidation: D-Sorbitol-13C can be oxidized to D-Sorbose-13C using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Further reduction of D-Sorbitol-13C can lead to the formation of hexane-1,2,3,4,5,6-hexol-13C.
Substitution: Hydroxyl groups in D-Sorbitol-13C can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Hydrogen gas with catalysts like Raney nickel or platinum.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products
Oxidation: D-Sorbose-13C
Reduction: Hexane-1,2,3,4,5,6-hexol-13C
Substitution: Esterified or etherified derivatives of D-Sorbitol-13C
Applications De Recherche Scientifique
Chemistry: : D-Sorbitol-13C is used as a tracer in metabolic studies to track the conversion and utilization of sorbitol in various biochemical pathways.
Biology: : In biological research, D-Sorbitol-13C is employed to study the metabolism of sorbitol in organisms, including its role in the polyol pathway and its impact on cellular processes.
Medicine: : D-Sorbitol-13C is used in diagnostic applications, such as in breath tests to measure the absorption and metabolism of sorbitol in the gastrointestinal tract.
Industry: : In the industrial sector, D-Sorbitol-13C is used in the production of isotopically labeled compounds for research and development purposes .
Mécanisme D'action
The mechanism of action of D-Sorbitol-13C is similar to that of unlabeled D-Sorbitol. It acts as a sugar alcohol that can be metabolized by the body. In metabolic studies, the carbon-13 label allows researchers to trace the compound’s pathway and measure its conversion into other metabolites. The primary molecular targets include enzymes involved in the polyol pathway, such as aldose reductase and sorbitol dehydrogenase .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Mannitol-13C: Another carbon-13 labeled sugar alcohol, used similarly in metabolic studies.
D-Glucose-13C: A carbon-13 labeled form of glucose, used as a tracer in various metabolic pathways.
D-Arabinose-13C: A carbon-13 labeled pentose sugar, used in research on carbohydrate metabolism.
Uniqueness: : D-Sorbitol-13C is unique due to its specific labeling at the carbon-13 position, which allows for precise tracking in metabolic studies. Its role as a sugar alcohol also makes it distinct from other labeled sugars, as it participates in different metabolic pathways .
Propriétés
Formule moléculaire |
C6H14O6 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-(213C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3+1/t3-,4+,5+,6+/m0 |
Clé InChI |
FBPFZTCFMRRESA-NENHMXJQSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([13C@H](CO)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


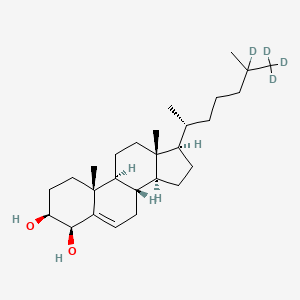
![methyl 6-[3-[[N'-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate](/img/structure/B15139498.png)
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)
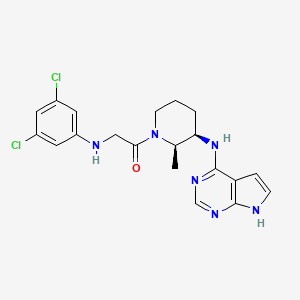
![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)

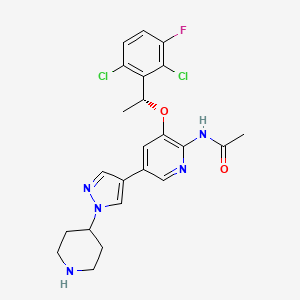

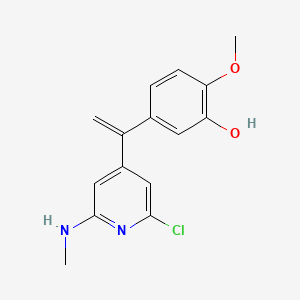

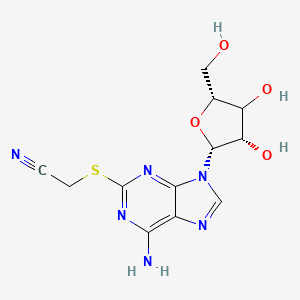
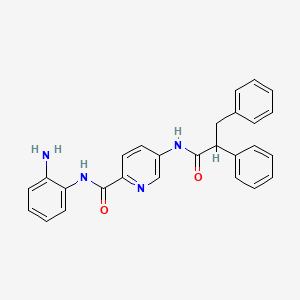
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
